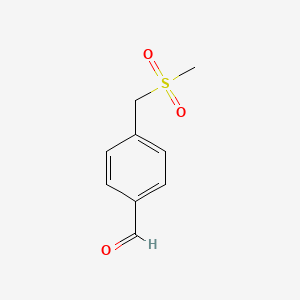

4-((Methylsulfonyl)methyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the empirical formula C8H8O3S . It is soluble in water and has a melting point of about 212 degrees Celsius . It has been shown to have anti-cancer properties, as well as inhibitory effects on Cox-2 enzyme, which is involved in inflammation .

Synthesis Analysis

The synthesis of this compound can be achieved by a number of different methods . One such method involves the reaction of 4-methylsulfonylbenzaldehyde dimethyl acetal with 1 N hydrochloric acid in a dioxane solution .Molecular Structure Analysis

The molecular weight of this compound is 184.21 . The SMILES string representation of its structure is CS(=O)(=O)c1ccc(C=O)cc1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.3±34.0 °C at 760 mmHg, and a flash point of 242.1±18.3 °C .Scientific Research Applications

Solubility and Phase Equilibrium Studies

Researchers have studied the solubility of 4-((Methylsulfonyl)methyl)benzaldehyde in various organic solvents at different temperatures, which is crucial for its processing and application in industrial and pharmaceutical contexts. For instance, Cong et al. (2016) focused on the solubility modeling of this compound in nine organic solvents at elevated temperatures. They found that its solubility increases with temperature, following a specific order in different solvents, which has significant implications for its production and purification processes (Cong et al., 2016).

Catalytic and Synthetic Applications

Xiao-Yang Chen and E. J. Sorensen (2018) demonstrated the use of this compound in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups. This research contributes to the field of organic synthesis, particularly in the development of novel methods for functionalizing benzaldehydes (Chen & Sorensen, 2018).

Stability and Degradation Research

The study of the stability and degradation of this compound derivatives is vital for their application in pharmaceutical and industrial chemistry. M. Jumaa et al. (2004) investigated the degradation of NSC-281612, a compound related to this compound, under various conditions, providing insights into the chemical stability of such compounds (Jumaa et al., 2004).

Biomedical Applications

In the field of medicinal chemistry, compounds derived from this compound have been explored for their potential biological activities. Da Silva et al. (2016) assessed the antiglioma effect of thiazolidin-4-ones derived from this compound, revealing their potential as anti-tumor agents against glioblastoma multiform cells (da Silva et al., 2016).

Environmental Applications

Yuvaraja Gutha and V. S. Munagapati (2016) researched the use of a novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base for the removal of Pb(II) ions from aqueous environments. This study highlights the potential environmental applications of derivatives of this compound in water purification and heavy metal remediation (Gutha & Munagapati, 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(methylsulfonylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZRGRDECVOHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)

![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2454499.png)

![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)

![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)